molecular formula C11H9NO2S2 B8262449 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 1159979-45-9

2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No.: B8262449
CAS No.: 1159979-45-9
M. Wt: 251.3 g/mol
InChI Key: KRMZEUZOUXOYPG-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolethione ring fused with a benzodioxin moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 1,4-benzodioxane-6-amine with thiazolethione precursors under controlled conditions. One common method includes the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield intermediate compounds, which are then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can yield thioethers and other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as potassium carbonate or sodium hydride are typical.

Major Products

The major products formed from these reactions include various substituted thiazolethiones and benzodioxin derivatives, which can be further utilized in different applications.

Scientific Research Applications

2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Compared to similar compounds, 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- stands out due to its unique combination of the thiazolethione and benzodioxin moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c15-11-12-8(6-16-11)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5-6H,3-4H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZEUZOUXOYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198716
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-45-9
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159979-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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